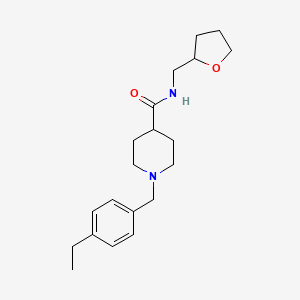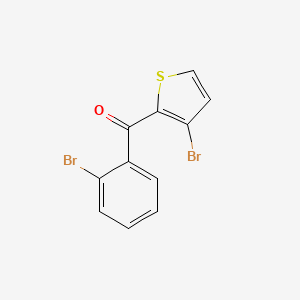
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) is a diazonium salt with the molecular formula C13H12F6N3OP. This compound is known for its unique chemical properties and is widely used in various scientific research applications, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) typically involves the diazotization of 2-methoxy-4-(phenylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of hexafluorophosphoric acid. The reaction is usually conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to maximize yield and purity. The final product is typically isolated by filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, and cyanated derivatives.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: The corresponding aniline derivative.
Scientific Research Applications
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of functional materials, such as conducting polymers and nanomaterials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as electrophilic substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium, 2-methoxy-4-(phenylamino)-, hydrogensulfate
- Benzenediazonium, 2-methoxy-4-(phenylamino)-, chloride
- Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate
Uniqueness
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) is unique due to its hexafluorophosphate counterion, which provides enhanced stability compared to other diazonium salts. This stability makes it particularly useful in various chemical reactions and industrial applications.
Properties
CAS No. |
68900-98-1 |
|---|---|
Molecular Formula |
C13H12F6N3OP |
Molecular Weight |
371.22 g/mol |
IUPAC Name |
4-anilino-2-methoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C13H12N3O.F6P/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-7(2,3,4,5)6/h2-9,15H,1H3;/q+1;-1 |
InChI Key |
IVWKVYJTIKSWEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)

![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)


![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)








